molecular formula C9H6INO B11850336 8-Iodoquinolin-7-ol

8-Iodoquinolin-7-ol

Cat. No.: B11850336
M. Wt: 271.05 g/mol
InChI Key: CSSVZECPRVECRE-UHFFFAOYSA-N
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Description

8-Iodoquinolin-7-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an iodine atom at the 8th position and a hydroxyl group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinolin-7-ol typically involves the iodination of quinolin-7-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated quinolin-7-ol.

    Substitution: Various substituted quinolin-7-ol derivatives depending on the nucleophile used.

Scientific Research Applications

8-Iodoquinolin-7-ol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the treatment of diseases such as Alzheimer’s due to its metal-chelating properties.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-7-ol is primarily attributed to its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteins and enzymes, leading to antimicrobial and antifungal effects. In the context of Alzheimer’s disease, the compound’s ability to chelate copper and zinc ions is believed to reduce the aggregation of amyloid-beta plaques.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Similar structure with a chlorine atom at the 5th position.

    Diiodohydroxyquinoline: Contains two iodine atoms at the 5th and 7th positions.

    Clioquinol: Known for its antimicrobial properties and used in topical treatments.

Uniqueness

8-Iodoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

8-iodoquinolin-7-ol

InChI

InChI=1S/C9H6INO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H

InChI Key

CSSVZECPRVECRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)I)N=C1

Origin of Product

United States

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